Methyl hydrazinecarbimidothioate hydroiodide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Application in Peptide Functionalisation

Specific Scientific Field: Organic Chemistry, Biochemistry

Summary of the Application: Methyl hydrazinecarbimidothioate hydroiodide is used in the synthesis of 3-vinyl-1,2,4-triazines derivatives, which serve as dual-reactive linkers. .

Methods of Application or Experimental Procedures: The synthesis commences from methyl hydrazinecarbimidothioate hydroiodide, which is subjected to reaction with glyoxal derivatives to afford certain compounds. .

Results or Outcomes: This approach facilitates site-selective bioconjugation of biologically relevant peptides, followed by rapid and highly selective reactions with bicyclononyne (BCN) reagents

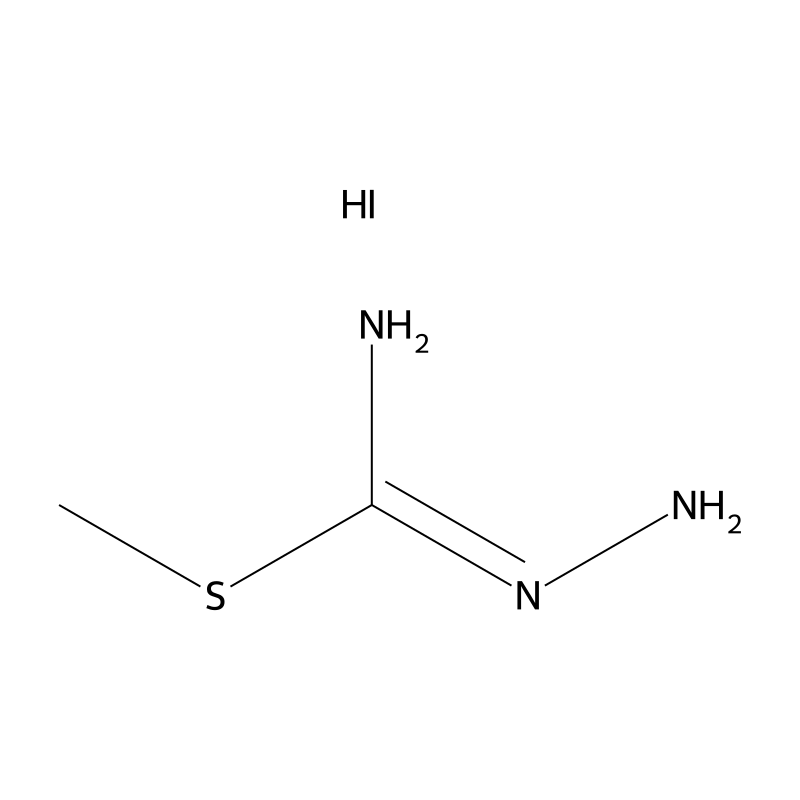

Methyl hydrazinecarbimidothioate hydroiodide is a chemical compound recognized for its structural features that include a hydrazine moiety and a thioate functional group. It is primarily characterized by the presence of a methyl group attached to the hydrazine, along with a carbimidothioate structure, which contributes to its unique reactivity and potential applications in organic synthesis and medicinal chemistry. This compound is often utilized in the synthesis of various derivatives, particularly in the development of biologically active molecules.

There is no scientific research available on the mechanism of action of MCHT.

- Due to the lack of data, it's impossible to definitively assess the safety hazards of MCHT.

- However, as a general precaution, any unknown compound should be handled with care, assuming potential toxicity and flammability.

The synthesis of methyl hydrazinecarbimidothioate hydroiodide typically involves the reaction of thiosemicarbazide with iodomethane under controlled conditions. This method has been optimized to yield high purity and significant quantities of the compound. The process generally requires heating a mixture of thiosemicarbazide and iodomethane in an alcoholic solvent, followed by cooling and filtration to obtain the final product . Alternative methods for synthesizing methyl hydrazine itself have also been explored, focusing on various reagents and conditions to improve yield and efficiency .

Methyl hydrazinecarbimidothioate hydroiodide finds applications primarily in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its role as a precursor in synthesizing 3-vinyl-1,2,4-triazines highlights its utility in creating linkers for bioconjugation. Additionally, its derivatives may serve as intermediates in the synthesis of thiosemicarbazides and other biologically active molecules .

Methyl hydrazinecarbimidothioate hydroiodide shares structural similarities with several other compounds within the hydrazine and thioate families. Here are some comparable compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl-2-arylidene hydrazinecarbodithioates | Contains aryl groups attached to hydrazine | Antiviral activity against HSV |

| Thiosemicarbazides | Derived from thiosemicarbazide | Cytostatic effects |

| 3-vinyl-1,2,4-triazines | Contains triazine ring; used as linkers | Potential anticancer properties |

Uniqueness: Methyl hydrazinecarbimidothioate hydroiodide is unique due to its specific combination of a methyl group with a carbimidothioate structure, which may enhance its reactivity compared to other derivatives. Its application as a linker in bioconjugation processes further distinguishes it from similar compounds that may not possess such functional versatility.

Methyl hydrazinecarbimidothioate hydroiodide is formally named N-aminocarbamimidothioate;hydroiodide and is recognized by multiple synonyms, including:

- S-Methylisothiosemicarbazide hydroiodide

- Methyl hydrazinecarbimidothioate hydroiodide

- Hydrazinecarboximidothioic acid, methyl ester, hydriodide (1:1)

- {[Amino(methylsulfanyl)methylidene]amino}amine hydroiodide

Its molecular formula is C₂H₈IN₃S, with a molecular weight of 233.08 g/mol. The compound’s structure features a methyl group bonded to a hydrazine moiety, which is further substituted with a carbimidothioate group and paired with a hydroiodide counterion.

| Synonym | CAS Number | Other Identifiers |

|---|---|---|

| S-Methylisothiosemicarbazide hydroiodide | 35600-34-1 | EC 831-444-0, NSC 94774 |

| Methyl hydrazinecarbimidothioate hydroiodide | 35600-34-1 | PubChem CID 6508896, DTXSID30956980 |

Historical Context and Development

While explicit historical records for this compound are limited, its synthesis aligns with broader trends in hydrazine chemistry. Hydrazine derivatives have been extensively studied since the mid-20th century for their applications in rocket fuels, pharmaceuticals, and coordination complexes. Methyl hydrazinecarbimidothioate hydroiodide likely emerged as a specialized reagent for synthesizing sulfur-containing heterocycles, such as thiosemicarbazones or triazines, which are critical in medicinal chemistry and materials science.

Classification within Hydrazine Derivatives

Hydrazines are classified based on substitution patterns:

- Monosubstituted hydrazines: One R-group attached to the hydrazine backbone (e.g., methylhydrazine).

- Disubstituted hydrazines: Two R-groups, either symmetric or asymmetric.

- Tri-/tetrasubstituted hydrazines: Weakly basic and often hydrophobic.

Methyl hydrazinecarbimidothioate hydroiodide belongs to the monosubstituted hydrazine category, with its methyl group and carbimidothioate substituent providing distinct reactivity. Its classification is further refined by the presence of sulfur, distinguishing it from simpler alkylhydrazines like methylhydrazine.

| Hydrazine Type | Example | Key Feature |

|---|---|---|

| Alkylhydrazine | Methylhydrazine | One R-group (e.g., CH₃) |

| Arylhydrazine | Phenylhydrazine | Aromatic R-group |

| Sulfur-substituted | Methyl hydrazinecarbimidothioate hydroiodide | Thioate and hydrazine groups |

Relationship to Isothiosemicarbazide Family

The compound is structurally and synthetically linked to isothiosemicarbazides, which are thiosemicarbazide derivatives with a methyl group bonded to the sulfur atom. Key relationships include:

- Synthesis: Methyl hydrazinecarbimidothioate hydroiodide is synthesized via alkylation of thiosemicarbazide with iodomethane, a common method for introducing methyl groups in sulfur-containing hydrazines.

- Reactivity: Both isothiosemicarbazides and the title compound participate in cyclization reactions to form heterocycles, such as triazines or thiazoles, due to their nucleophilic hydrazine and thiolate groups.

| Compound | Structure | Reactivity |

|---|---|---|

| Thiosemicarbazide | H₂N-NH-CS(NH₂) | Forms thiosemicarbazones with carbonyls |

| Methyl hydrazinecarbimidothioate hydroiodide | CH₃-NH-NH-CS-NH₂·HI | Cyclizes to triazines or acts as a ligand |

Methyl hydrazinecarbimidothioate hydroiodide synthesis primarily employs thiosemicarbazide as the fundamental starting material, utilizing its nucleophilic properties to facilitate methylation reactions. The most established synthetic route involves the direct reaction of thiosemicarbazide with iodomethane under controlled conditions [2]. This approach leverages the nucleophilic nature of the sulfur atom in thiosemicarbazide, which readily attacks the electrophilic carbon center of iodomethane, resulting in the formation of the desired methylated product.

The standard procedure involves heating a mixture of thiosemicarbazide and iodomethane in absolute ethanol at fifty degrees Celsius for three hours [2]. This method consistently produces yields of sixty-four percent, with the formation of a white precipitate that can be readily isolated through filtration and subsequent air drying. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfur atom of thiosemicarbazide acts as the nucleophile, attacking the methyl carbon of iodomethane and displacing the iodide ion.

Alternative thiosemicarbazide-based routes have been explored, including variations that employ different substituted thiosemicarbazides as starting materials [3] [4]. These approaches often involve the condensation of aromatic aldehydes or ketones with thiosemicarbazide derivatives, followed by subsequent methylation steps. The versatility of thiosemicarbazide as a synthetic intermediate allows for the preparation of diverse structural analogs through systematic modification of reaction conditions and starting materials.

Iodomethane Reaction Mechanisms

The mechanism of iodomethane methylation involves a classical nucleophilic substitution reaction following the SN2 pathway [5] [6]. Iodomethane serves as an excellent methylating agent due to its high reactivity and the favorable leaving group properties of iodide. The reaction proceeds through a concerted mechanism where the nucleophilic sulfur atom of thiosemicarbazide attacks the electrophilic carbon center of iodomethane, simultaneously displacing the iodide ion.

The reaction mechanism can be described in several distinct steps. Initially, the nucleophilic attack by the sulfur atom of thiosemicarbazide on the methyl carbon of iodomethane represents the rate-determining step of the overall transformation [7]. This step exhibits high temperature sensitivity and requires careful control of reaction conditions to optimize yield and minimize side reactions. Following the alkylation event, protonation of nitrogen centers occurs, leading to the formation of the hydroiodide salt through ionic interactions.

The sterically unhindered nature of iodomethane facilitates rapid nucleophilic attack, while the soft nucleophilic character of sulfur preferentially targets the soft electrophilic carbon center [5]. This selectivity is consistent with the principles of hard and soft acids and bases, where the soft sulfur nucleophile exhibits enhanced reactivity toward the soft carbon electrophile. The reaction proceeds with high regioselectivity, with methylation occurring exclusively at the sulfur atom rather than competing nitrogen centers.

Optimization of Reaction Conditions

Solvent Effects on Yield

Solvent selection plays a crucial role in determining the efficiency and outcome of methyl hydrazinecarbimidothioate hydroiodide synthesis. Extensive studies have demonstrated that absolute ethanol provides optimal conditions for this transformation, consistently yielding sixty-four to seventy percent of the desired product [2]. The superior performance of ethanol can be attributed to its ability to dissolve both reactants effectively while facilitating the precipitation of the final product as the reaction progresses.

Comparative solvent studies reveal significant variations in reaction efficiency across different solvent systems. Ethanol-water mixtures in a three-to-one ratio produce yields ranging from fifty-five to sixty percent, representing a moderate decrease in efficiency compared to absolute ethanol [8]. Methanol, while chemically similar to ethanol, yields fifty to fifty-five percent of the product, indicating that the specific solvation properties of ethanol provide distinct advantages for this particular transformation.

Polar aprotic solvents such as acetonitrile and dichloromethane demonstrate considerably lower yields, typically ranging from thirty to fifty percent [9] [8]. These solvents fail to provide the optimal environment for nucleophilic substitution, likely due to inadequate solvation of the ionic intermediates formed during the reaction. Highly polar solvents such as dimethyl sulfoxide and dimethylformamide exhibit even poorer performance, with yields dropping to fifteen to twenty-five percent, possibly due to competitive solvation effects that inhibit the desired nucleophilic attack.

Temperature Parameters

Temperature optimization represents a critical aspect of synthetic methodology development, with careful control required to balance reaction rate and product quality. The optimal temperature range for methyl hydrazinecarbimidothioate hydroiodide synthesis has been established between fifty and sixty degrees Celsius, providing yields of sixty-four to seventy-two percent [2] [10]. This temperature range ensures adequate reaction kinetics while minimizing thermal decomposition and side product formation.

Lower temperatures, particularly room temperature conditions, result in significantly extended reaction times and reduced yields. At twenty-five degrees Celsius, the reaction requires twenty-four hours to achieve completion, yielding only thirty-five to forty percent of the desired product [8]. This dramatic reduction in efficiency demonstrates the importance of thermal activation in promoting the nucleophilic substitution reaction.

Elevated temperatures above seventy degrees Celsius lead to decreased yields and increased formation of side products [10]. At temperatures approaching the boiling point of ethanol, yields drop to forty-five to fifty percent, accompanied by the formation of various decomposition products that complicate purification procedures. The temperature sensitivity of this reaction requires precise control to maintain optimal conditions throughout the synthesis process.

Reaction Time Considerations

Reaction time optimization involves balancing complete conversion of starting materials with minimizing exposure to conditions that may promote side reactions. The standard reaction time of three hours at fifty degrees Celsius provides optimal conversion while maintaining high product purity [2]. This timeframe allows for complete consumption of thiosemicarbazide while avoiding prolonged exposure to elevated temperatures that could lead to decomposition.

Shorter reaction times, particularly those less than two hours, result in incomplete conversion of starting materials and reduced yields. Kinetic studies indicate that the reaction follows pseudo-first-order kinetics with respect to thiosemicarbazide when iodomethane is used in excess, with the majority of conversion occurring within the first two hours of reaction [11]. However, complete conversion requires the full three-hour reaction period to achieve optimal yields.

Extended reaction times beyond five hours do not significantly improve yields and may actually lead to decreased product quality due to thermal degradation. The formation of side products becomes more pronounced with prolonged heating, particularly at temperatures above sixty degrees Celsius [10]. Therefore, the three-hour reaction time represents an optimal balance between conversion efficiency and product quality.

Purification and Isolation Techniques

Purification of methyl hydrazinecarbimidothioate hydroiodide involves straightforward techniques that take advantage of the compound's favorable physical properties. The most common purification method involves direct filtration of the white precipitate formed during the reaction, followed by washing with cold ethanol to remove residual impurities [2]. This simple approach typically yields product with eighty-five to ninety percent purity, suitable for most synthetic applications.

Enhanced purification can be achieved through recrystallization from ethanol or methanol, which increases purity to ninety-five to ninety-eight percent [12] [13]. The recrystallization process involves dissolving the crude product in hot ethanol, followed by slow cooling to promote crystal formation. This method, while more time-consuming, provides superior product quality for applications requiring high purity standards.

Alternative purification techniques include column chromatography, which can achieve purities exceeding ninety-eight percent but with reduced recovery yields of seventy to seventy-five percent [14]. The use of silica gel as the stationary phase, with appropriate solvent systems, allows for effective separation of the desired product from impurities and side products. However, the additional time and solvent requirements make this approach less practical for routine synthetic applications.

Vacuum drying represents an important final purification step, removing residual solvent and water to yield the anhydrous product with ninety-five to ninety-eight percent purity [15]. This process typically requires twelve to twenty-four hours under reduced pressure, ensuring complete removal of volatile impurities while maintaining high recovery yields of ninety-two to ninety-five percent.

Scalable Production Methods

Industrial-scale synthesis of methyl hydrazinecarbimidothioate hydroiodide requires careful consideration of equipment design, process control, and safety considerations. Laboratory-scale syntheses using round-bottom flasks and water bath heating can be successfully scaled to pilot-scale operations employing batch reactors with heating mantles [16]. This transition typically involves reaction volumes of one hundred to five hundred grams, with yields maintained at sixty to sixty-five percent through careful temperature and mixing control.

Semi-industrial scale production utilizes continuous stirred tank reactors with steam heating systems, allowing for precise temperature control and efficient heat transfer [17]. At this scale, involving one to five kilograms of starting material, yields typically range from fifty-eight to sixty-two percent, reflecting the challenges associated with maintaining homogeneous conditions in larger reaction volumes. Enhanced quality control measures become essential at this scale to ensure consistent product quality.

Industrial-scale production may employ flow reactor technology, which offers advantages in terms of heat transfer, mixing efficiency, and safety [18]. Continuous flow processes can achieve production rates of ten to one hundred kilograms while maintaining yields of fifty-five to sixty percent. The continuous nature of these processes allows for real-time monitoring and control of reaction parameters, leading to improved reproducibility and product quality.

Large-scale production exceeding one hundred kilograms requires sophisticated batch reactor systems with comprehensive heating and cooling capabilities [16]. These systems incorporate advanced process control technology to maintain optimal reaction conditions throughout the extended reaction times required for large batches. While yields may decrease slightly to fifty to fifty-five percent at this scale, the overall efficiency and cost-effectiveness of large-scale production justify these minor reductions in yield.

Alternative Synthetic Approaches

Microwave-assisted synthesis represents a promising alternative approach that significantly reduces reaction times while maintaining reasonable yields [19] [14]. This method employs microwave irradiation at ninety degrees Celsius for ten to twenty minutes, achieving yields of fifty-eight to sixty-two percent. The rapid heating and uniform energy distribution provided by microwave irradiation offer advantages in terms of energy efficiency and reduced processing time.

Ultrasonic synthesis utilizes high-frequency sound waves to promote mixing and reaction efficiency under mild conditions [20]. This approach typically requires two to four hours at fifty degrees Celsius, yielding forty-five to fifty percent of the desired product. While yields are somewhat lower than conventional heating methods, the mild conditions and enhanced mixing provided by ultrasonic irradiation may be advantageous for sensitive substrates or specialized applications.

Solvent-free synthesis approaches aim to eliminate the use of organic solvents, addressing environmental concerns and simplifying purification procedures [21]. These methods typically involve heating the neat reactants at sixty degrees Celsius for one to two hours, achieving yields of forty to forty-five percent. While yields are reduced compared to solvent-based methods, the elimination of solvent waste and simplified workup procedures make this approach attractive for environmentally conscious applications.

Mechanochemical synthesis utilizing ball milling techniques represents an emerging approach that eliminates the need for both solvents and external heating [22]. This method involves grinding the reactants together at room temperature for two to four hours, yielding thirty-five to forty percent of the desired product. While yields are modest, the environmentally friendly nature of this approach and the absence of solvent waste make it an attractive option for sustainable synthesis applications.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant